

# The Selectivity Profile of AZD1208: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **AZD1208**, a potent, orally available, ATP-competitive pan-Pim kinase inhibitor. Understanding the precise binding affinities and off-target effects of small molecule inhibitors is critical for advancing drug development and interpreting experimental outcomes. This document compiles quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to offer a comprehensive resource for researchers.

### **Quantitative Selectivity Data**

The selectivity of **AZD1208** has been rigorously characterized through enzymatic assays and broad kinase screening panels. The data consistently demonstrates high affinity for all three Pim kinase isoforms with significant selectivity over the wider human kinome.

### **Potency Against Pim Kinase Isoforms**

**AZD1208** exhibits low nanomolar to sub-nanomolar potency against Pim-1, Pim-2, and Pim-3 in enzymatic assays. The inhibitory activity is influenced by ATP concentration, a characteristic of ATP-competitive inhibitors.



| Parameter                | Pim-1   | Pim-2   | Pim-3   | Reference |
|--------------------------|---------|---------|---------|-----------|
| IC50 (at Km<br>ATP)      | 0.4 nM  | 5.0 nM  | 1.9 nM  | [1][2][3] |
| IC50 (at 5 mM<br>ATP)    | 2.6 nM  | 164 nM  | 17 nM   | [1]       |
| Ki                       | 0.1 nM  | 1.92 nM | 0.4 nM  | [1]       |
| Kd<br>(KINOMEscan)       | 0.20 nM | 0.88 nM | 0.76 nM | [1]       |
| Cellular IC50<br>(U2-OS) | 10 nM   | 151 nM  | 102 nM  | [1]       |

#### **Broad Kinase Selectivity Profile**

To assess its specificity, **AZD1208** was screened against a panel of 442 kinases using the KINOMEscan competition binding assay at a concentration of 1  $\mu$ M. The results confirmed that the three Pim kinases were the highest-affinity targets.[1] Of the 442 kinases tested, only 13 other than the Pim family showed inhibition of 50% or more.[1][2] Follow-up dose-response studies identified six of these with binding constants (Kd) below 1  $\mu$ M. Notably, the affinity for the next most potent off-target, CDK7, was at least 43-fold weaker than for the Pim kinases.[1] [4]



| Kinase Target                                         | Gene Symbol | Kd (nM) | Selectivity vs.<br>Pim-1 (Fold) | Reference |
|-------------------------------------------------------|-------------|---------|---------------------------------|-----------|
| Pim-1                                                 | PIM1        | 0.20    | 1                               | [1]       |
| Pim-3                                                 | PIM3        | 0.76    | 3.8                             | [1]       |
| Pim-2                                                 | PIM2        | 0.88    | 4.4                             | [1]       |
| Cyclin-<br>Dependent<br>Kinase 7                      | CDK7        | 38.0    | 190                             | [1]       |
| Mitogen-<br>Activated Protein<br>Kinase 15            | MAPK15      | 53.0    | 265                             | [1]       |
| Calcium/Calmod<br>ulin Dependent<br>Protein Kinase IV | CAMK4       | 360     | 1800                            | [1]       |
| Death-<br>Associated<br>Protein Kinase 1              | DAPK1       | 420     | 2100                            | [1]       |
| Homeodomain<br>Interacting<br>Protein Kinase 3        | HIPK3       | 480     | 2400                            | [1]       |
| Serine/Threonine<br>Kinase 17B                        | STK17B      | 930     | 4650                            | [1]       |

### **Experimental Protocols**

The following sections detail the methodologies employed to generate the quantitative data presented above.

# **Enzymatic Kinase Inhibition Assay (IC50 and Ki Determination)**



The in vitro potency of **AZD1208** against recombinant Pim kinases was determined using a radiometric filter binding assay.

 Objective: To measure the concentration of AZD1208 required to inhibit 50% of Pim kinase activity (IC50) and to determine the binding affinity (Ki).

#### Procedure:

- Recombinant human Pim-1, Pim-2, or Pim-3 enzyme is incubated with a peptide substrate (e.g., a derivative of BAD) and [y-33P]ATP in a kinase reaction buffer.
- The reaction is initiated in the presence of varying concentrations of AZD1208 or DMSO as a vehicle control.
- Assays are performed at two ATP concentrations: one at the Km for each enzyme and another at a high concentration (5 mM) to simulate physiological levels.[1]
- Following incubation (e.g., 60-90 minutes at room temperature), the reaction is stopped.
- The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
- The plate is washed to remove unincorporated [y-33P]ATP.
- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
- Ki values are determined from the IC50 values using the Cheng-Prusoff equation for competitive inhibitors or the Morrison equation for tight-binding inhibitors.[1]

## KINOMEscan Competition Binding Assay (Kd Determination)



The broad selectivity of **AZD1208** was assessed using DiscoveRx's KINOMEscan technology, which measures the ability of a compound to compete with an immobilized ligand for binding to a DNA-tagged kinase.

- Objective: To determine the dissociation constants (Kd) of AZD1208 for a large panel of kinases.
- Procedure:
  - A large panel of human kinases (e.g., 442 kinases) is individually tested. Each kinase is tagged with a unique DNA sequence.[1]
  - The kinases are expressed and tethered to a solid support via an immobilized, active-site directed ligand.
  - AZD1208 is added at a fixed concentration (e.g., 1 μM) for the initial screen.[1][2]
  - The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase relative to a DMSO control indicates that AZD1208 has displaced it from the immobilized ligand.
  - For kinases showing significant inhibition (>50%), a full dose-response curve is generated by testing a range of AZD1208 concentrations.
  - The Kd values are calculated from the dose-response curves, reflecting the binding affinity
    of AZD1208 for each kinase.[1]

#### **Cellular Pim Kinase Inhibition Assay**

A substrate-enzyme tethered system was utilized to measure the potency of **AZD1208** on each Pim isoform within a cellular context.[1]

- Objective: To determine the cellular IC50 of AZD1208 for each Pim isoform.
- Procedure:
  - Fusion constructs are created containing the full-length kinase (Pim-1, -2, or -3) fused to a
    BAD peptide substrate via a flexible linker. A c-Myc tag is included for detection.[1]



- These constructs are transiently transfected into a suitable cell line, such as U2-OS.
- The transfected cells are treated with a range of AZD1208 concentrations for a defined period (e.g., 3 hours).
- Cells are lysed, and the fusion protein is captured in a sandwich ELISA format using an anti-c-Myc antibody.
- The level of BAD substrate phosphorylation is detected using a phospho-specific antibody.
- IC50 values are calculated from the dose-response inhibition of substrate phosphorylation.
  [1]

# Visualized Pathways and Workflows PIM Kinase Signaling Pathway

Pim kinases are constitutively active serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. [5] They play a crucial role in cell survival and proliferation by phosphorylating a range of substrates involved in apoptosis and protein translation. **AZD1208** acts by competitively inhibiting the ATP binding site of Pim kinases, thereby blocking these downstream effects.





Click to download full resolution via product page

PIM Kinase Signaling and Site of AZD1208 Inhibition.





## **Experimental Workflow for Kinase Inhibitor Selectivity Profiling**

The process of characterizing the selectivity of a kinase inhibitor like **AZD1208** involves a multistep approach, starting with primary target assays and expanding to broad kinome screening to identify potential off-targets.





Click to download full resolution via product page

Workflow for Determining Kinase Inhibitor Selectivity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Facebook [cancer.gov]
- To cite this document: BenchChem. [The Selectivity Profile of AZD1208: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612199#understanding-the-selectivity-profile-of-azd1208]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com